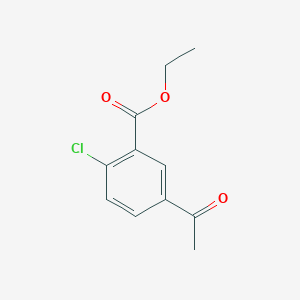

Ethyl 5-acetyl-2-chlorobenzoate

Description

Contextualizing Aromatic Esters and Substituted Benzoates in Chemical Research

Aromatic esters, including substituted benzoates, represent a cornerstone class of compounds in chemical research and industry. Their applications are extensive, ranging from their use as fragrances and flavors to their critical role as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. Substituted benzoates, which are derivatives of benzoic acid, are particularly important. The nature and position of the substituents on the benzene (B151609) ring can dramatically influence the molecule's physical, chemical, and biological properties.

For instance, the ester group can be hydrolyzed to a carboxylic acid, which is a common precursor for many other functional groups. The aromatic ring itself can undergo further substitution reactions, guided by the electronic effects of the existing substituents. Researchers often utilize substituted benzoates as starting materials because they provide a stable and readily modifiable scaffold for building molecular complexity. chemicalbook.comtcichemicals.com

Significance of Chlorinated and Acetylated Aromatic Systems as Synthetic Precursors

The presence of both a chlorine atom and an acetyl group on the aromatic ring of Ethyl 5-acetyl-2-chlorobenzoate is of particular synthetic importance.

Chlorinated Aromatic Systems: The chloro group is a versatile functional group in organic synthesis. It acts as a good leaving group in nucleophilic aromatic substitution reactions and is crucial for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The introduction of a chlorine atom into a molecule can also enhance its biological activity by increasing its lipophilicity, which can improve its ability to cross cell membranes.

Acetylated Aromatic Systems: The acetyl group (a type of acyl group) is a key functional group for several reasons. The carbonyl of the acetyl group is electrophilic and can be a site for nucleophilic attack, allowing for the formation of alcohols or the extension of carbon chains. The methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which can then participate in a variety of reactions to form new carbon-carbon bonds. Furthermore, the acetyl group can be used to introduce other functional groups; for example, it can be oxidized (e.g., in the Baeyer-Villiger oxidation) to form an ester or reduced to an ethyl group. The process of acetylation itself is a fundamental reaction in organic synthesis, often employing reagents like acetyl chloride or acetic anhydride (B1165640). prepchem.comumpr.ac.id

Evolution of Synthetic Strategies for Architecturally Analogous Compounds in Academic Literature

The synthesis of polysubstituted aromatic compounds like this compound relies on a range of well-established and evolving synthetic methodologies. The construction of such molecules typically involves a multi-step sequence that carefully introduces each functional group.

One common strategy for preparing substituted benzoates is through the esterification of the corresponding carboxylic acid. For this compound, this would involve the esterification of 5-acetyl-2-chlorobenzoic acid with ethanol (B145695), typically in the presence of an acid catalyst like sulfuric acid.

The synthesis of the 5-acetyl-2-chlorobenzoic acid precursor itself would likely start from a simpler, commercially available chlorinated toluene (B28343) or benzoic acid derivative. A Friedel-Crafts acylation is a classic and effective method for introducing an acetyl group onto an aromatic ring, often using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. prepchem.com The regioselectivity of this reaction is directed by the existing substituents on the ring.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

ethyl 5-acetyl-2-chlorobenzoate |

InChI |

InChI=1S/C11H11ClO3/c1-3-15-11(14)9-6-8(7(2)13)4-5-10(9)12/h4-6H,3H2,1-2H3 |

InChI Key |

WLUAUJTXEHHHMK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(=O)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Ethyl 5 Acetyl 2 Chlorobenzoate

Direct Esterification Approaches

Direct esterification methods begin with 5-acetyl-2-chlorobenzoic acid, converting its carboxylic acid group into an ethyl ester. This is a common and straightforward strategy, assuming the availability of the starting acid.

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. researchgate.netoregonstate.edu In the context of synthesizing Ethyl 5-acetyl-2-chlorobenzoate, this involves reacting 5-acetyl-2-chlorobenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netthieme.de

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. tcichemicals.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. tcichemicals.com Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester and regenerates the acid catalyst. thieme.detcichemicals.com

To drive the reversible reaction toward the product side, Le Châtelier's principle is exploited by using a large excess of the alcohol (ethanol) or by removing the water as it is formed, for instance, with a Dean-Stark apparatus. oregonstate.eduthieme.de A patent describing the synthesis of a structurally similar compound, methyl 2-methyl-4-acetylbenzoate, utilizes methanol (B129727) with a sulfuric acid catalyst, refluxing the mixture to achieve esterification. google.com

Table 1: Representative Conditions for Fischer Esterification

| Starting Material | Reagents | Conditions | Key Features |

|---|---|---|---|

| 5-Acetyl-2-chlorobenzoic acid | Ethanol (excess), H₂SO₄ (catalytic) | Reflux | Equilibrium-driven reaction; requires excess alcohol or water removal. thieme.de |

| 2-Methyl-4-acetylbenzoic acid | Methanol, H₂SO₄ (catalytic) | 70°C | Analogous reaction demonstrating the feasibility of esterifying an acetyl-substituted benzoic acid. google.com |

An alternative to acid-catalyzed esterification is a two-step process involving the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. nih.gov This intermediate then reacts readily with an alcohol to form the ester. This method is often faster and irreversible, proceeding under milder conditions than Fischer esterification. researchgate.net

In the first step, 5-acetyl-2-chlorobenzoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to produce 5-acetyl-2-chlorobenzoyl chloride. researchgate.net The subsequent addition of ethanol to this acyl chloride results in a vigorous reaction, yielding this compound and hydrogen chloride (HCl) gas. nih.govmasterorganicchemistry.com To neutralize the HCl byproduct, a non-nucleophilic base such as pyridine (B92270) is often included in the reaction mixture. researchgate.net This approach is particularly useful for preparing esters from acid-sensitive substrates. nih.gov

Functional Group Interconversion and Modification Strategies on a Pre-formed Benzoate (B1203000) Scaffold

These strategies begin with a benzoate ester that already possesses some of the required substituents. The final product is then achieved by chemically modifying the aromatic ring.

One theoretical approach is the direct introduction of the acetyl group onto a pre-formed ethyl 2-chlorobenzoate (B514982) scaffold via a Friedel-Crafts acylation reaction. nih.gov This reaction involves treating ethyl 2-chlorobenzoate with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov

However, the regiochemical outcome of this reaction is a significant challenge. The benzene (B151609) ring has two directing groups: the ortho-chloro substituent and the meta-ester substituent. The chloro group is an ortho-, para-director, while the ester group is a meta-director. Both groups are deactivating, making the reaction less favorable. The directing effects are conflicting and would likely lead to a mixture of isomers rather than the clean formation of the desired this compound. For instance, acylation of ethylbenzene, which has a simple activating ethyl group, yields a mixture of ortho, meta, and para isomers, with the para product being the most abundant. oregonstate.edu Given the complex directing effects on ethyl 2-chlorobenzoate, this route is not considered synthetically efficient for obtaining the specific target isomer.

Another functional group interconversion strategy involves the regioselective halogenation of an acetylated benzoate ester. For example, one might consider the chlorination of ethyl 3-acetylbenzoate or ethyl 4-acetylbenzoate. nih.gov

This approach also faces significant regiochemical hurdles. In the case of ethyl 4-acetylbenzoate, both the ester and the acetyl groups are meta-directors. They would direct an incoming electrophile (like Cl⁺) to the positions ortho to the acetyl group (positions 3 and 5), not the desired position 2. Similarly, chlorination of ethyl 3-acetylbenzoate would not be expected to selectively yield the 2-chloro isomer.

A more viable functional group interconversion strategy involves a Sandmeyer reaction. nih.gov This powerful method allows for the introduction of a halide at a specific position by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. A plausible synthetic sequence would start with ethyl 2-amino-5-acetylbenzoate. This precursor would be treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. Subsequent treatment with copper(I) chloride (CuCl) would replace the diazonium group with a chlorine atom, yielding the target molecule, this compound. nih.gov

Multi-Component Reactions and Cascade Processes Leading to Related Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single step, incorporating most or all of the atoms from the starting materials. beilstein-journals.orgthieme-connect.de While no specific MCR has been reported for the direct synthesis of this compound, these reactions are crucial for creating diverse and highly functionalized molecular scaffolds that could serve as precursors. researchgate.net

For example, reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction are classic MCRs used to build complex heterocyclic rings. More relevant to this synthesis, isonitrile-based MCRs, such as the Ugi and Passerini reactions, are renowned for their ability to rapidly assemble complex acyclic structures from simple building blocks (aldehydes, amines, carboxylic acids, and isocyanides). researchgate.netthieme-connect.de These reactions could potentially be designed to generate highly substituted aromatic systems. For instance, a four-component Ugi-azide synthesis has been used to create 1,5-disubstituted tetrazoles, demonstrating the power of MCRs in generating complex functionalized molecules. researchgate.net The development of an MCR to produce a scaffold closely related to this compound would represent a significant advancement in synthetic efficiency.

Chemo- and Regioselective Synthesis of the Benzoate Ester: Theoretical and Practical Considerations

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of ethyl 2-chlorobenzoate. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring. masterorganicchemistry.comorganic-chemistry.org The key to a successful synthesis lies in controlling the regioselectivity of this reaction.

Theoretical Considerations:

The directing effects of the substituents on the ethyl 2-chlorobenzoate ring are crucial in determining the position of the incoming acetyl group. The chlorine atom is an ortho-, para-director, while the ethyl carboxylate group is a meta-director. Both are deactivating groups, making the reaction conditions more demanding than for activated aromatic rings. masterorganicchemistry.com

The chlorine atom's ortho-para directing effect is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect. The ethyl carboxylate group, on the other hand, is a strong deactivating group with a meta-directing effect due to its electron-withdrawing inductive and resonance effects.

Considering the combined influence of these two substituents, the potential sites for acylation are the positions ortho and para to the chlorine atom (positions 3, 4, and 6) and meta to the ethyl carboxylate group (position 5). The position para to the chlorine (position 5) is the most favored site for electrophilic attack. This is because it is activated by the resonance effect of the chlorine and is the meta position relative to the deactivating ester group, thus avoiding strong deactivation. Steric hindrance from the adjacent ethyl carboxylate group also disfavors substitution at the ortho position (position 3).

Practical Considerations:

In practice, the Friedel-Crafts acylation of ethyl 2-chlorobenzoate with an acylating agent like acetyl chloride or acetic anhydride requires a strong Lewis acid catalyst to activate the acylating agent and overcome the deactivation of the aromatic ring. weebly.comsigmaaldrich.com

| Catalyst Type | Examples | Role in Reaction |

| Lewis Acids | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Boron trifluoride (BF₃) | Formation of a highly reactive acylium ion from the acylating agent. masterorganicchemistry.comweebly.com |

| Solid Acids | Zeolites, Ion-exchange resins, Metal oxides | Offer advantages in terms of reusability and reduced environmental impact. researchgate.net |

The choice of solvent is also critical. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are commonly used. ucla.edu The reaction temperature needs to be carefully controlled to prevent side reactions and decomposition of the product.

Optimization of Synthetic Pathways and Yield Enhancement Methodologies

Optimizing the synthesis of this compound involves maximizing the yield of the desired 5-acetyl isomer while minimizing the formation of other regioisomers and byproducts.

Methodologies for Yield Enhancement:

Catalyst Selection and Loading: The use of a highly active Lewis acid catalyst, often in stoichiometric amounts, is necessary to drive the reaction to completion due to the deactivated nature of the starting material. organic-chemistry.org However, research into more efficient, reusable solid acid catalysts is ongoing to make the process more economical and environmentally friendly. researchgate.net

Reaction Conditions: Careful control of the reaction temperature and time is crucial. Lower temperatures can improve selectivity but may require longer reaction times. Microwave irradiation has been explored as a method to accelerate Friedel-Crafts acylation reactions and improve yields.

Acylating Agent: The choice of the acylating agent can influence the reactivity. Acetyl chloride is a common and reactive choice. masterorganicchemistry.com

Work-up Procedure: The work-up procedure is critical for isolating the pure product. This typically involves quenching the reaction with ice-water, followed by extraction and purification steps like crystallization or chromatography to separate the desired isomer from any unreacted starting material and other byproducts. ucla.edu

Alternative Synthetic Pathways:

Below is a table summarizing hypothetical reaction parameters for the Friedel-Crafts acylation of ethyl 2-chlorobenzoate based on analogous reactions reported in the literature.

| Parameter | Value/Condition | Rationale/Reference |

| Substrate | Ethyl 2-chlorobenzoate | Starting material |

| Acylating Agent | Acetyl chloride | Common and reactive acylating agent. masterorganicchemistry.com |

| Catalyst | Aluminum chloride (AlCl₃) | Strong Lewis acid required for deactivated rings. sigmaaldrich.com |

| Catalyst Loading | 1.1 - 2.0 equivalents | Stoichiometric amounts often needed for deactivated substrates. organic-chemistry.org |

| Solvent | Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) | Inert, non-polar solvents typically used. ucla.edu |

| Temperature | 0 °C to room temperature | To control exothermicity and improve selectivity. ucla.edu |

| Reaction Time | 1 - 6 hours | Dependent on temperature and substrate reactivity. |

| Work-up | Quenching with ice/HCl, extraction | Standard procedure to decompose the catalyst complex and isolate the product. ucla.edu |

It is important to note that the actual yields for the synthesis of this compound would need to be determined empirically through laboratory experimentation.

Chemical Reactivity and Transformative Chemistry of Ethyl 5 Acetyl 2 Chlorobenzoate

Nucleophilic Acyl Substitution Reactions of the Ester Moiety

The ethyl ester group of Ethyl 5-acetyl-2-chlorobenzoate is susceptible to nucleophilic acyl substitution, a broad class of reactions fundamental to the interconversion of carboxylic acid derivatives. youtube.comresearchgate.net This process typically involves the addition of a nucleophile to the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group and form a new carbonyl compound. youtube.com

Transesterification Processes and Kinetics

Amidation and Hydrazinolysis Reactions

Amidation involves the reaction of the ester with an amine to form an amide, and hydrazinolysis is a similar reaction with hydrazine (B178648) to produce a hydrazide. These transformations are key steps in the synthesis of many pharmaceuticals and other functional molecules. For instance, the conversion of esters to hydrazides is a common step in the synthesis of various heterocyclic compounds. rsc.org However, specific examples and detailed research findings on the amidation and hydrazinolysis of this compound have not been documented in the reviewed literature.

Reactions Involving the Acetyl Group

The acetyl group presents a ketone functionality, which is a versatile handle for various chemical transformations, including carbon-carbon bond formation at the α-position and modification of the carbonyl group itself through reduction or oxidation.

Carbonyl Condensation Reactions (e.g., Aldol (B89426), Claisen)

The acetyl group has acidic α-protons that can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. The Claisen condensation, for example, involves the reaction of two ester molecules to form a β-keto ester. youtube.com Given the presence of both an ester and a ketone with α-hydrogens, intramolecular and intermolecular condensation reactions are theoretically possible. However, specific studies documenting Aldol, Claisen, or other carbonyl condensation reactions involving this compound are not described in the available literature.

Selective Reduction and Oxidation Chemistries of the Ketone

The ketone of the acetyl group can undergo selective reduction to a secondary alcohol or be involved in oxidation reactions. A notable transformation of the acetyl group is α-halogenation. Research has shown that related compounds, such as Ethyl 2-acetylbenzoates, can be brominated at the α-position of the acetyl group. Specifically, the synthesis of Ethyl 2-(2-bromoacetyl)-5-chlorobenzoate has been reported, which is a derivative of the title compound. This reaction proceeds by treating the starting material with copper(II) bromide in ethyl acetate.

Table 1: Bromination of a Related Acetylbenzoate Derivative

| Reactant | Reagent | Solvent | Temperature | Product |

| Ethyl 2-acetylbenzoates | Copper(II) bromide (CuBr₂) | Ethyl acetate | 80 °C | Ethyl 2-(2-bromoacetyl)benzoates |

This transformation highlights the reactivity of the methyl group of the acetyl moiety towards oxidation/halogenation. Specific studies on the selective reduction of the ketone in this compound are not found in the reviewed sources.

Reactivity of the Aryl Chloride Substituent

The chlorine atom attached to the benzene (B151609) ring represents an aryl chloride functionality. Aryl chlorides are known to participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. They can also undergo nucleophilic aromatic substitution under specific conditions. Despite the synthetic potential of the aryl chloride group, a review of the current literature did not yield specific examples of its transformation in this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use. nih.gov

The general scheme for these reactions involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to regenerate the catalyst and yield the coupled product. youtube.com

Suzuki Reaction: This reaction would involve coupling this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would replace the chlorine atom with a new aryl, vinyl, or alkyl group.

Sonogashira Reaction: For the Sonogashira coupling, the compound would react with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly effective for the formation of aryl-alkyne bonds.

Heck Reaction: In a Heck reaction, the chloro-substituent would be replaced by an alkene, forming a new carbon-carbon bond at the site of the former C-Cl bond.

| Reaction | Coupling Partner | Typical Catalyst System | Resulting Bond |

| Suzuki | Organoboron (e.g., Ar-B(OH)₂) | Pd(0) complex, phosphine ligand, base | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt, base | C-C (Aryl-Alkynyl) |

| Heck | Alkene (CH₂=CHR) | Pd(0) or Pd(II) salt, base | C-C (Aryl-Vinyl) |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound due to the presence of two electron-withdrawing groups (acetyl and ester) ortho and para to the chlorine atom. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

The reaction proceeds via a two-step mechanism:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. The electron-withdrawing groups are crucial for delocalizing the negative charge.

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and forming the substitution product.

A variety of nucleophiles can be employed in SNAr reactions with this substrate, leading to a diverse range of products.

| Nucleophile | Potential Product |

| Alkoxides (e.g., NaOMe) | Ethyl 5-acetyl-2-methoxybenzoate |

| Amines (e.g., RNH₂) | Ethyl 5-acetyl-2-(alkylamino)benzoate |

| Thiolates (e.g., NaSPh) | Ethyl 5-acetyl-2-(phenylthio)benzoate |

Radical Nucleophilic Substitution (SRN1) Mechanisms and Regioselectivity

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is another potential pathway for the transformation of this compound, particularly under photostimulated or solvated electron conditions. This multi-step chain reaction involves radical and radical anion intermediates.

The key steps in the SRN1 mechanism are:

Initiation: An electron is transferred to the substrate, forming a radical anion.

Propagation: The radical anion fragments, losing the chloride ion to form an aryl radical. This radical then reacts with a nucleophile to form a new radical anion, which can then transfer its electron to a new molecule of the starting material, continuing the chain.

Termination: The chain reaction is terminated by various radical combination or quenching pathways.

The regioselectivity of the SRN1 reaction is determined by the position of the leaving group, meaning the substitution will occur at the carbon atom that was bonded to the chlorine.

Rearrangement Reactions

The Baker-Venkataraman rearrangement is a classic reaction that converts an o-acyloxyketone into a 1,3-diketone using a base. wikipedia.org The reaction proceeds through the formation of an enolate, followed by an intramolecular acyl transfer. organic-chemistry.orguclan.ac.uk

Directly, this compound cannot undergo a Baker-Venkataraman rearrangement as it does not possess the required o-acyloxyacetophenone structure. However, it could serve as a precursor to a substrate for an analogous rearrangement. For instance, if the chloro group were substituted by a phenol (B47542) (via an SNAr or a cross-coupling reaction), and that phenol was subsequently acylated, the resulting molecule would be a candidate for a Baker-Venkataraman type of rearrangement. This would involve the migration of the acyl group to the acetyl methyl carbon, ultimately forming a 1,3-diketone structure, which is a valuable synthetic intermediate. uclan.ac.uk

Intramolecular Cyclization and Annulation Reactions for Ring System Formation

The functional groups within this compound provide handles for intramolecular cyclization and annulation reactions, leading to the formation of new ring systems. These reactions are powerful strategies for building complex molecular architectures.

For example, the acetyl group and the ethyl ester could potentially participate in an intramolecular Claisen-type condensation. Under strongly basic conditions, an enolate could be formed at the acetyl methyl group, which could then attack the ester carbonyl. While this specific cyclization to form a six-membered ring containing a ketone and a β-dicarbonyl moiety is sterically plausible, it would compete with intermolecular reactions.

Alternatively, the functional groups on this compound can be modified to facilitate annulation. For instance, a Heck reaction at the chloro position could introduce a vinyl group containing a suitably placed nucleophile, which could then undergo a subsequent intramolecular cyclization. Similarly, the acetyl group could be elaborated into a side chain that could participate in cyclization back onto the aromatic ring, a strategy often used in the synthesis of polycyclic systems. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Acetyl 2 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

In the ¹H NMR spectrum of Ethyl 5-acetyl-2-chlorobenzoate, the distinct electronic environments of the protons lead to a characteristic set of signals. The ethyl ester group gives rise to a triplet and a quartet. The methyl protons (-CH₃) of the ethyl group are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. Conversely, the methylene protons are split into a quartet by the methyl protons.

The acetyl group's methyl protons (-COCH₃) typically appear as a sharp singlet, as they have no adjacent protons to couple with. The aromatic protons on the benzene (B151609) ring exhibit more complex splitting patterns due to coupling with each other. Their specific chemical shifts and coupling constants (J-values) are influenced by the positions of the chloro, acetyl, and ethyl ester substituents.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.4 | Triplet | ~7.1 |

| Acetyl -CH₃ | ~2.6 | Singlet | N/A |

| Ethyl -CH₂- | ~4.4 | Quartet | ~7.1 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and DEPT Experiments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. oregonstate.edu Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a series of singlet peaks for each unique carbon atom. oregonstate.edu

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. In a DEPT-135 experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed in DEPT spectra. This information, combined with the chemical shifts, allows for the unambiguous assignment of each carbon signal.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| Ethyl -CH₃ | ~14 | Positive |

| Acetyl -CH₃ | ~27 | Positive |

| Ethyl -CH₂- | ~62 | Negative |

| Aromatic C-H | ~127 - 135 | Positive |

| Aromatic C-Cl | ~133 (quaternary) | Absent |

| Aromatic C-COOEt | ~130 (quaternary) | Absent |

| Aromatic C-COCH₃ | ~138 (quaternary) | Absent |

| Aromatic C (unsubstituted) | ~127 - 135 | Positive |

| Ester C=O | ~164 (quaternary) | Absent |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity Elucidation

To definitively establish the structure of this compound, a suite of 2D NMR experiments is employed to reveal correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, a cross-peak between the triplet and quartet of the ethyl group would confirm their connectivity. sdsu.edu It also helps to trace the coupling network among the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is crucial for piecing together the molecular fragments. For example, it can show correlations from the acetyl methyl protons to the ketone carbonyl carbon and the adjacent aromatic carbon, and from the ethyl group protons to the ester carbonyl carbon. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the spatial arrangement of substituents on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups. pressbooks.pub In the IR spectrum of this compound, characteristic absorption bands are expected for the carbonyl groups and other structural features. pressbooks.publibretexts.org

The two carbonyl groups will give rise to strong, sharp absorption bands in the region of 1670-1780 cm⁻¹. pressbooks.pub The ester carbonyl (C=O) typically absorbs at a higher frequency (around 1735 cm⁻¹) compared to the ketone carbonyl (around 1685 cm⁻¹), especially when the ketone is conjugated with the aromatic ring. pressbooks.publibretexts.org The C-O stretching of the ester will also produce strong bands in the 1000-1300 cm⁻¹ region. pressbooks.pub Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ range. libretexts.org The C-Cl stretching vibration is expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Ester C=O | Stretch | ~1735 |

| Ketone C=O | Stretch | ~1685 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Ester C-O | Stretch | 1000 - 1300 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, non-polar or symmetric bonds that are weak in an IR spectrum often produce strong signals in a Raman spectrum.

For this compound, Raman spectroscopy could be particularly useful for observing the symmetric stretching of the aromatic ring and the C-C single bonds. The C=C bonds of the benzene ring would be expected to show strong Raman signals. While less commonly used for routine functional group identification than IR, Raman spectroscopy can provide valuable additional structural information and is especially useful for studying samples in aqueous solutions.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the molecule's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₁H₁₁ClO₃. The exact mass of this compound is calculated by summing the precise masses of its constituent isotopes. HRMS analysis would yield an experimental mass that is extremely close to this theoretical value, confirming the molecular formula. The presence of the chlorine atom is readily identified by its characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl appearing in an approximate 3:1 ratio, leading to two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units.

Table 1: HRMS Data for this compound This table presents theoretical data for illustrative purposes.

| Molecular Formula | Ion | Calculated Exact Mass (Da) | Observed Mass (Da) | Difference (ppm) |

|---|---|---|---|---|

| C₁₁H₁₁ClO₃ | [M(³⁵Cl)]⁺ | 226.03967 | 226.0398 | 0.57 |

| [M(³⁷Cl)+2]⁺ | 228.03672 | 228.0369 | 0.79 |

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. While specific experimental data for this compound is not widely published, a predictable fragmentation pattern can be deduced based on its functional groups (an aromatic ketone, an ethyl ester, and a chloro substituent).

The molecular ion peak ([M]⁺) would be observed at m/z 226 (for ³⁵Cl) and 228 (for ³⁷Cl). Key fragmentation pathways would likely include:

Loss of the ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion. The resulting fragment would have an m/z of 181/183.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the acetyl group and the aromatic ring would result in a fragment at m/z 183/185.

Loss of a chlorine radical (•Cl): This cleavage would produce a fragment at m/z 191.

Formation of the benzoyl cation: Cleavage of the ester group can lead to the formation of the 5-acetyl-2-chlorobenzoyl cation at m/z 181/183.

Table 2: Predicted EI-MS Fragmentation Data for this compound

| Predicted m/z (³⁵Cl/³⁷Cl) | Predicted Lost Fragment | Formula of Fragment |

|---|---|---|

| 226/228 | - | [C₁₁H₁₁ClO₃]⁺ (Molecular Ion) |

| 183/185 | •COCH₃ | [C₉H₈ClO₂]⁺ |

| 181/183 | •OC₂H₅ | [C₉H₆ClO₂]⁺ |

| 191 | •Cl | [C₁₁H₁₁O₃]⁺ |

| 153 | •Cl, CO | [C₁₀H₁₁O₂]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination and Crystal Packing Analysis

Although a specific crystal structure for this compound is not publicly available, an analysis would be expected to reveal several key features. The benzene ring would be largely planar, with the acetyl and ethyl carboxylate groups as substituents. The analysis would determine the torsion angles between the plane of the aromatic ring and the planes of the substituent groups, which is critical for understanding steric hindrance and electronic conjugation. The solid-state packing would likely be influenced by weak C-H···O intermolecular hydrogen bonds involving the carbonyl oxygen atoms and aromatic or ethyl protons, as well as potential Cl···O halogen bonding interactions, which collectively dictate the crystal's stability and physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophores present in the molecule.

The structure of this compound contains several chromophoric groups: the substituted benzene ring and two carbonyl groups (one from the acetyl moiety and one from the ester). The expected UV-Vis spectrum would be characterized by:

π → π transitions:* These high-intensity absorptions are associated with the aromatic system. For substituted benzenes, these typically appear as two bands, the E-band (around 200-230 nm) and the B-band (around 250-290 nm). The presence of the acetyl and chloro substituents would cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen lone pairs of the carbonyl groups) to an anti-bonding π* orbital. These transitions for the ketone and ester carbonyls would be expected to appear as weak bands or shoulders at longer wavelengths, typically above 300 nm, often overlapping with the tail of the more intense π → π* band.

The solvent used for the analysis can influence the position of these absorption maxima. A shift in the n → π* transition to shorter wavelengths (hypsochromic or blue shift) is typically observed in polar solvents.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Acetyl 2 Chlorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic distributions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mit.edu A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For Ethyl 5-acetyl-2-chlorobenzoate, DFT calculations at a level like B3LYP/6-311G(d,p) would be employed to determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the ester and acetyl groups, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the carbonyl carbons and the aromatic ring, indicating potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | -2.4 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.1 | Suggests moderate kinetic stability |

Note: These values are illustrative and based on typical ranges for similar aromatic compounds. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MESP) Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MESP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MESP map would reveal the most electron-rich areas to be around the oxygen atoms of the acetyl and ester carbonyl groups, making them potential sites for interaction with electrophiles. The area around the hydrogen atoms of the ethyl group and the aromatic ring would show positive potential. The carbon atom attached to the chlorine and the carbonyl carbons would also exhibit significant positive potential, marking them as likely centers for nucleophilic attack.

Table 2: Predicted Electrostatic Potential Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygens | Negative (Red/Yellow) | Electrophilic Attack |

| Aromatic Ring | Moderately Negative | Electrophilic Substitution |

| Carbonyl Carbons | Positive (Blue) | Nucleophilic Attack |

| C-Cl Carbon | Positive (Blue) | Nucleophilic Substitution |

| Hydrogen Atoms | Positive (Blue) | Weak Interactions |

Reaction Mechanism Studies through Transition State Modeling and Activation Energy Calculations

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the transition states and calculating the associated activation energies. This provides insights into the feasibility and pathways of chemical reactions.

Elucidation of Mechanistic Pathways for Nucleophilic Substitution and Ester Transformations

This compound has several reactive sites, primarily the electrophilic carbon of the C-Cl bond and the carbonyl carbon of the ester group. Theoretical modeling can elucidate the mechanisms of reactions at these sites. For instance, in a nucleophilic aromatic substitution reaction, a computational study could model the addition of a nucleophile to the carbon bearing the chlorine atom, followed by the departure of the chloride ion. Similarly, the hydrolysis or transesterification of the ethyl ester group could be modeled, proceeding through a tetrahedral intermediate.

By calculating the potential energy surface for these reaction pathways, the structures of intermediates and transition states can be identified. This would clarify whether the reaction proceeds through a concerted or stepwise mechanism.

Prediction of Chemo-, Regio-, and Stereoselectivity

When a molecule has multiple reactive sites, predicting the selectivity of a reaction is crucial. Computational modeling can predict the chemo-, regio-, and stereoselectivity by comparing the activation barriers of different possible reaction pathways.

For this compound, a key question of chemoselectivity would be whether a nucleophile attacks the acyl carbon of the ester or the carbon attached to the chlorine. By calculating the activation energies for both pathways, the more favorable reaction can be predicted. Regioselectivity, for instance in electrophilic aromatic substitution, can be predicted by comparing the stability of the intermediates formed upon attack at different positions on the benzene ring. While this specific molecule is not chiral, related reactions could introduce stereocenters, and computational modeling could predict the preferred stereochemical outcome.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its properties and reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

A conformational analysis of this compound would involve identifying the most stable arrangements of the molecule by rotating its single bonds, particularly the C-C bond of the ethyl group and the bonds connecting the acetyl and ester groups to the aromatic ring. The relative energies of different conformers can be calculated to determine their populations at a given temperature.

Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion. rsc.org An MD simulation of this compound in a solvent could reveal how the molecule flexes and rotates over time, how it interacts with solvent molecules, and the accessibility of its reactive sites. researchgate.net This information is valuable for understanding its behavior in a realistic chemical environment.

Quantitative Structure-Reactivity Relationships: Theoretical Perspectives

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a computational approach to correlate the chemical structure of a compound with its reactivity. While specific, in-depth QSRR models for this compound are not extensively documented in publicly available literature, theoretical principles allow for a robust predictive understanding of its reactivity. This is achieved by analyzing the electronic and steric effects of its constituent functional groups—the ethyl ester, the acetyl group, and the chlorine atom—on the benzene ring.

The reactivity of an aromatic compound like this compound is fundamentally governed by the electron density distribution within the aromatic ring and the accessibility of its reactive sites. Theoretical investigations, often employing methods like Density Functional Theory (DFT), can elucidate these properties. Molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, are calculated and then correlated with experimental or computationally predicted reactivity.

Key theoretical descriptors that are pertinent to the reactivity of this compound include:

Electronic Descriptors: These quantify the electronic effects of substituents. The acetyl group and the chloro group are both electron-withdrawing groups, which decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution. The Hammett equation and its parameters (σ) provide a quantitative measure of the inductive and resonance effects of these substituents.

Steric Descriptors: These account for the spatial arrangement of atoms and its influence on reaction rates. The ethyl ester and the chloro group can sterically hinder the approach of reactants to adjacent positions on the ring.

Quantum Chemical Descriptors: These are derived from the electronic wavefunction of the molecule and include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the electrostatic potential on the molecular surface. A lower HOMO-LUMO gap generally implies higher reactivity.

Theoretical models suggest that the combined electron-withdrawing nature of the acetyl and chloro substituents significantly influences the reactivity of the benzene ring. The acetyl group, being a meta-director, and the chloro group, being an ortho-, para-director (though deactivating), create a complex pattern of reactivity. Computational models can predict the most likely sites for nucleophilic or electrophilic attack by mapping the electrostatic potential.

The following tables present hypothetical data based on general principles of QSRR for aromatic compounds to illustrate the expected trends for this compound and related structures.

| Descriptor | Value | Implication for Reactivity |

| Hammett Constant (σ) for -COCH₃ at meta | 0.38 | Strong electron-withdrawing effect, deactivating the ring. |

| Hammett Constant (σ) for -Cl at ortho | 0.23 | Moderate electron-withdrawing effect, deactivating the ring. |

| Calculated Dipole Moment (Debye) | ~3.5 | Indicates significant polarity, influencing solubility and intermolecular interactions. |

| HOMO-LUMO Gap (eV) | ~5.0 | A relatively large gap suggests high kinetic stability. |

Table 1: Illustrative Theoretical Descriptors for this compound

To further understand the structure-reactivity relationship, one can compare the theoretical reactivity of this compound with that of simpler, related molecules.

| Compound | Relative Predicted Reactivity (towards electrophilic substitution) | Key Influencing Factors |

| Benzene | 1.00 (Reference) | Unsubstituted ring. |

| Chlorobenzene (B131634) | 0.03 | Deactivation by electron-withdrawing chloro group. |

| Acetophenone | 0.002 | Strong deactivation by the acetyl group. |

| Ethyl Benzoate (B1203000) | 0.02 | Deactivation by the ester group. |

| This compound | < 0.001 (Estimated) | Cumulative deactivation from both chloro and acetyl groups. |

Table 2: Comparative Theoretical Reactivity Indices

These theoretical perspectives, grounded in the principles of physical organic chemistry and computational modeling, provide a framework for predicting the chemical behavior of this compound. While awaiting specific experimental QSRR studies, these theoretical models offer valuable insights into its reactivity profile, guiding its potential applications in synthesis and materials science.

Applications and Synthetic Utility of Ethyl 5 Acetyl 2 Chlorobenzoate in Academic Research

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites within Ethyl 5-acetyl-2-chlorobenzoate makes it an ideal starting material for the synthesis of a wide array of complex organic compounds. Its utility spans the creation of novel heterocyclic systems and as an intermediate in the synthesis of biologically active molecules.

Building Block for Novel Heterocyclic Compounds

While direct, widespread examples of this compound being used to generate a vast library of diverse heterocyclic compounds are not extensively documented in publicly available research, its potential as a precursor is evident from its chemical structure. The presence of a ketone and an ester group allows for classical condensation reactions with various dinucleophiles to form a range of heterocyclic rings. For instance, the acetyl group can react with hydrazine (B178648) derivatives to form pyrazoles, with amidines to yield pyrimidines, or with hydroxylamine (B1172632) to produce isoxazoles. The chloro- and ester-substituents on the benzene (B151609) ring can be further manipulated to create more complex fused heterocyclic systems.

A notable transformation involves the reaction of this compound with (dimethoxymethyl)dimethylamine. This reaction converts the acetyl group into a (dimethylamino)acryloyl group, yielding ethyl 2-chloro-5-(3-(dimethylamino)acryloyl)benzoate. This enaminone derivative is a versatile intermediate that can be used to construct various heterocyclic systems. For example, reaction with hydrazine would lead to the formation of a pyrazole (B372694) ring.

Intermediate in the Total Synthesis of Natural Products and their Analogues

Currently, there is limited specific information available in the scientific literature detailing the use of this compound as an intermediate in the total synthesis of natural products. However, its utility has been demonstrated in the synthesis of analogues of biologically active compounds.

A significant application of this compound is as a key starting material in the synthesis of spiroketone acetyl-CoA carboxylase (ACC) inhibitors. google.com In a patented synthetic route, this compound is converted to ethyl 2-chloro-5-(3-(dimethylamino)acryloyl)benzoate. This intermediate is then used to construct more complex molecules that ultimately lead to the formation of spiro[chroman-2,4'-piperidin]-4-one derivatives, which are potent inhibitors of ACC, a key enzyme in fatty acid biosynthesis. google.com While not a natural product, the core spiroketone structure is found in some natural products, highlighting the potential of this building block in accessing complex molecular scaffolds.

Scaffold for the Development of Structurally Diverse Libraries for Chemical Biology Studies

The concept of diversity-oriented synthesis aims to generate collections of structurally diverse small molecules for screening in chemical biology and drug discovery. nih.govcapes.gov.br While specific, large-scale library synthesis projects originating from this compound are not extensively reported, its inherent functionality makes it a suitable scaffold for such endeavors.

The multiple reaction sites on the molecule allow for the introduction of diversity at various points in a synthetic sequence. For example, the acetyl group can be a point of diversification through aldol (B89426) reactions or by conversion to other functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols. The chloro-substituent can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce a wide range of aryl or heteroaryl groups. This multi-directional approach to diversification from a single, readily available starting material is a hallmark of a good scaffold for library synthesis.

Role as a Key Intermediate for Molecular Diversification and Scaffolding

The utility of this compound as a key intermediate for molecular diversification is exemplified by its use in the synthesis of ACC inhibitors. The initial transformation to ethyl 2-chloro-5-(3-(dimethylamino)acryloyl)benzoate provides a more elaborate scaffold that can be further modified. google.com The enaminone moiety of this intermediate is particularly useful for diversification, as it can react with a variety of nucleophiles to introduce new structural motifs.

Furthermore, the chloro- and ester groups on the aromatic ring provide additional handles for diversification. For instance, the ester can be hydrolyzed and the resulting carboxylic acid can be used in amide bond formation with a diverse set of amines, a common strategy in medicinal chemistry to explore structure-activity relationships. The chlorine atom can be replaced through nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of biaryl systems. This ability to readily undergo multiple, distinct chemical transformations makes this compound a valuable platform for generating a multitude of structurally related compounds.

Derivatization for Advanced Analytical and Chromatographic Studies

Strategies for Enhancing Detectability and Separability in Complex Mixtures

For enhancing detectability, particularly in High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, the carbonyl group of the acetyl moiety can be targeted. Derivatizing agents that react with ketones to introduce a highly chromophoric or fluorophoric tag can significantly improve detection sensitivity. Common reagents for this purpose include 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms intensely colored hydrazones, or dansyl hydrazine, which yields highly fluorescent derivatives.

To improve separability in complex mixtures, especially for gas chromatography (GC), the polarity of the molecule can be altered through derivatization. The ester group could be a target for such modifications. For instance, transesterification with a bulkier alcohol could change the volatility and retention time of the compound.

While specific, optimized derivatization protocols for this compound are not published, the existing knowledge on the derivatization of ketones and esters provides a solid foundation for developing such methods if the need arises for its trace analysis in complex matrices. nih.gov

Academic Research on this compound Reveals Limited Exploration as a Ligand in Metal-Catalyzed Transformations

Despite its potential as a versatile building block in organic synthesis, a comprehensive review of academic literature indicates that this compound has not been extensively investigated as a primary ligand or pre-ligand in the field of metal-catalyzed organic transformations.

While the structural features of this compound, which include a reactive acetyl group and a halogenated aromatic ring, suggest its potential for coordination with metal centers, dedicated research into this specific application appears to be scarce. Searches of scholarly databases and chemical literature repositories did not yield specific studies detailing the synthesis of its metal complexes or their subsequent use as catalysts in organic reactions.

The broader field of coordination chemistry is rich with examples of ligands derived from acetyl-substituted aromatic compounds. These ligands, often modified to create bidentate or multidentate coordination sites, play a crucial role in stabilizing metal catalysts and influencing their reactivity, selectivity, and efficiency in a wide array of transformations. For instance, the formation of Schiff bases from acetyl-containing precursors is a common strategy to generate ligands for various metal ions, leading to complexes with applications in areas ranging from catalysis to medicinal chemistry.

However, specific research detailing the complexation of this compound with transition metals and the catalytic activity of the resulting complexes is not prominently featured in the available scientific literature. General searches for its derivatives in catalytic applications also failed to provide concrete examples of its utility as a foundational scaffold for ligand design in metal-catalyzed processes.

This lack of dedicated research presents a potential area for future investigation. The electronic and steric properties of this compound could be systematically modified to explore its potential as a pre-ligand. For example, derivatization of the acetyl group could lead to a variety of Schiff bases, hydrazones, or β-ketoenolate ligands, which are known to form stable and catalytically active complexes with a range of metals. The influence of the chloro and ethyl ester substituents on the electronic environment of a potential metal center could also offer interesting avenues for tuning catalytic performance.

Future Directions and Emerging Research Avenues for Ethyl 5 Acetyl 2 Chlorobenzoate

Development of Novel Green Chemistry Approaches for its Synthesis and Transformation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on Ethyl 5-acetyl-2-chlorobenzoate will likely focus on developing more sustainable synthetic routes. A key area of improvement is the replacement of conventional solvents, such as chlorobenzene (B131634) and acetonitrile, with more environmentally benign alternatives. Ethyl acetate, for instance, is being explored as a green solvent for various polymerizations and could be a suitable medium for the synthesis and transformation of this compound, thereby reducing the environmental burden and enhancing pharmaceutical compatibility. rsc.org

Furthermore, the development of catalytic systems that minimize waste and energy consumption is a critical avenue. This involves moving away from stoichiometric reagents towards catalytic amounts of more efficient and recyclable catalysts. Research could focus on atom-economical reactions that incorporate a maximum number of atoms from the reactants into the final product.

| Potential Green Chemistry Approach | Description | Anticipated Benefit |

| Green Solvents | Replacing hazardous solvents like chlorobenzene with greener alternatives such as ethyl acetate. rsc.org | Reduced environmental impact, improved safety, and better alignment with pharmaceutical industry standards. |

| Catalytic Processes | Utilizing highly efficient and recyclable catalysts to minimize waste and energy usage. | Increased reaction efficiency, lower production costs, and reduced generation of chemical waste. |

| Atom Economy | Designing synthetic pathways where the majority of atoms from the reactants are incorporated into the desired product. | Maximized resource efficiency and minimized byproduct formation. |

| Energy Efficiency | Exploring microwave-assisted or sonochemical methods to accelerate reactions at lower bulk temperatures. | Reduced energy consumption and potentially faster reaction times compared to conventional heating. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For the industrial-scale production of this compound, flow chemistry presents a significant advancement over traditional batch processing. Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, higher yields, and enhanced safety, particularly for exothermic reactions.

The synthesis of complex molecules, such as 2-(C-glycosyl)acetates, has been successfully adapted to continuous flow techniques, demonstrating the robustness of this approach for multi-step reactions. nih.gov A similar strategy could be envisioned for this compound, where starting materials are pumped through heated reactors to facilitate reactions like acylation or esterification in a continuous, automated fashion. nih.gov Integrating these flow systems with automated control and real-time analytical monitoring would enable on-demand, scalable, and highly efficient production.

Exploration of Bio-catalytic Transformations and Enzymatic Modifications

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions (aqueous media, ambient temperature, and neutral pH). This makes it a highly attractive area for future research involving this compound.

Potential enzymatic transformations could target the compound's functional groups. For example:

Ketone Reduction: Ketoreductase enzymes could be employed for the stereoselective reduction of the acetyl group to a chiral alcohol, a valuable synthon for pharmaceuticals.

Ester Hydrolysis: Lipases or esterases could be used for the selective hydrolysis of the ethyl ester to the corresponding carboxylic acid without affecting other parts of the molecule.

Dehalogenation: Dehalogenase enzymes could be investigated for the specific removal of the chlorine atom, providing a pathway to different derivatives.

Exploring the vast library of available enzymes could uncover novel transformations, leading to the synthesis of unique and high-value derivatives of this compound that are difficult to achieve through conventional chemical methods.

Advanced Computational Methodologies for Predictive Molecular Design and Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby guiding experimental work and accelerating research. For this compound, advanced computational methods like Density Functional Theory (DFT) and molecular dynamics simulations can offer deep insights.

These methodologies can be used to:

Predict Reaction Pathways: Simulate potential reaction mechanisms to identify the most energetically favorable routes for synthesis and transformation, saving significant laboratory time and resources.

Analyze Spectroscopic Data: Calculate and predict spectroscopic signatures (e.g., NMR, IR) to aid in the characterization of the molecule and its derivatives.

Design Novel Molecules: Model the properties of hypothetical derivatives to identify candidates with desired electronic, optical, or biological properties before committing to their synthesis.

The table below shows basic computed properties for related compounds, which serve as a foundation for more advanced predictive modeling. nih.govnih.gov

| Property | Ethyl 2-chlorobenzoate (B514982) nih.gov | Ethyl 2-amino-5-chlorobenzoate nih.gov |

| Molecular Formula | C₉H₉ClO₂ | C₉H₁₀ClNO₂ |

| Molecular Weight | 184.62 g/mol | 199.63 g/mol |

| IUPAC Name | ethyl 2-chlorobenzoate | ethyl 2-amino-5-chlorobenzoate |

| InChIKey | RETLCWPMLJPOTP-UHFFFAOYSA-N | XWWBMLMEVRIPSX-UHFFFAOYSA-N |

| XLogP3 | 2.7 | 3.7 |

Investigation of its Role in Supramolecular Assembly and Material Science Precursors

The structure of this compound, with its combination of electron-withdrawing and electron-donating groups, as well as hydrogen bond acceptors (carbonyl oxygens), makes it an interesting candidate for supramolecular chemistry and materials science. Supramolecular assembly involves the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, pi-pi stacking, and dipole-dipole forces.

Future research could investigate how this compound can be used as a precursor to:

Liquid Crystals: The rigid aromatic core and polar functional groups could be exploited to design new liquid crystalline materials with specific phase behaviors.

Polymers: The molecule could be functionalized and incorporated as a monomer into polymers, potentially imparting properties like thermal stability or specific optical characteristics.

Metal-Organic Frameworks (MOFs): The carboxylic acid derivative (obtained after hydrolysis) could serve as an organic linker to coordinate with metal ions, forming porous MOFs for applications in gas storage, separation, or catalysis.

By exploring these self-assembly properties, this compound could transition from a simple organic intermediate to a fundamental component in the creation of advanced functional materials.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for Ethyl 5-acetyl-2-chlorobenzoate?

Methodological Answer:

The synthesis of this compound can be optimized using nitro group reduction and esterification. For example, methyl 5-chloro-2-nitrobenzoate can be reduced using tin chloride in ethyl acetate under acidic conditions to yield methyl 2-amino-5-chlorobenzoate, followed by acetylation . Key parameters include:

- Reagent stoichiometry : A 3:1 molar ratio of tin chloride to nitro precursor ensures complete reduction.

- Temperature control : Maintain below 40°C to minimize side reactions.

- Solvent selection : Ethyl acetate improves solubility and reaction homogeneity.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Basic: How can X-ray crystallography and computational tools validate the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key steps include:

- Crystal growth : Use slow evaporation of a dichloromethane/hexane mixture.

- Data collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

Complementary tools: - ORTEP-3 : For thermal ellipsoid visualization .

- WinGX : For crystallographic data integration and symmetry checks .

Advanced: How do substituents (e.g., chloro, acetyl) influence the reactivity and biological activity of this compound compared to analogs?

Methodological Answer:

The chloro group at position 2 enhances electrophilic substitution resistance, while the acetyl group at position 5 increases electron-withdrawing effects, altering nucleophilic attack sites. Comparative studies with analogs (e.g., Ethyl 5-bromo-2-chlorobenzoate) show:

- Reactivity : Bromo substituents increase halogen-bonding potential but reduce steric hindrance compared to acetyl .

- Biological activity : Acetyl groups may enhance enzyme inhibition via keto-enol tautomerism, as seen in bacterial metabolism studies .

Experimental design : Use density functional theory (DFT) to map electrostatic potentials and HPLC-MS to track reaction intermediates .

Advanced: How can researchers resolve discrepancies in crystallographic data between SHELX and other refinement software?

Methodological Answer:

Discrepancies often arise from differences in least-squares algorithms or hydrogen atom placement. Mitigation strategies:

- Cross-validation : Refine the same dataset with SHELXL (for robustness) and Olex2 (for automated parameterization).

- Hydrogen handling : Use SHELXL’s HFIX command for constrained hydrogen positions in aromatic systems .

- Twinned data : Apply SHELXL’s TWIN/BASF commands for high-resolution twinned crystals .

Publish refinement parameters (R1, wR2) and include residual electron density maps in supplementary data.

Advanced: What methodologies are effective for studying interactions between this compound and biological targets?

Methodological Answer:

- Enzyme assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants (KD) with bacterial enzymes (e.g., dihydrofolate reductase) .

- Molecular docking : Employ AutoDock Vina with crystal structure coordinates (PDB ID) to predict binding modes.

- Metabolic profiling : Track metabolite formation via LC-MS/MS in bacterial lysates .

Note : Include negative controls (e.g., unsubstituted benzoates) to isolate substituent-specific effects.

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR (CDCl3) to confirm substitution patterns (e.g., acetyl proton at δ 2.6 ppm) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify purity (>98%).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).

- IR spectroscopy : Monitor carbonyl stretches (C=O at ~1700 cm⁻¹) for degradation .

Advanced: How can reaction mechanisms involving this compound be elucidated using isotopic labeling or kinetic studies?

Methodological Answer:

- Isotopic labeling : Synthesize ¹³C-labeled acetyl groups to track keto-enol tautomerism via ¹³C NMR .

- Kinetic isotope effects (KIE) : Compare reaction rates (e.g., hydrolysis) between protiated and deuterated compounds.

- Computational modeling : Use Gaussian 16 to simulate transition states and activation energies for nucleophilic aromatic substitution .

Data interpretation : Correlate experimental rate constants with DFT-predicted energy barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.